molecular formula C8H13Cl2N3O B12324847 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride

Cat. No.: B12324847
M. Wt: 238.11 g/mol
InChI Key: GKIVVIZNWNAXBL-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

The synthesis of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves several steps. The synthetic routes typically include the reaction of 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antileishmanial and antimalarial activities, the compound is believed to inhibit key enzymes and disrupt cellular processes essential for the survival of the parasites. Molecular docking studies have shown that the compound can bind to specific protein targets, leading to the inhibition of their function and ultimately causing the death of the parasites .

Comparison with Similar Compounds

2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13Cl2N3O

Molecular Weight

238.11 g/mol

IUPAC Name

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C8H12ClN3O.ClH/c1-5-8(10-7(13)4-9)6(2)12(3)11-5;/h4H2,1-3H3,(H,10,13);1H

InChI Key

GKIVVIZNWNAXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCl.Cl

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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